

Solubility of Nickel(II) Nitrate Hexahydrate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Nickel(II) nitrate hexahydrate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **nickel(II) nitrate hexahydrate** ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in various organic solvents. This information is critical for professionals in research and drug development who utilize nickel compounds in synthesis, catalysis, and formulation. This document presents available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Executive Summary

Nickel(II) nitrate hexahydrate, an emerald green crystalline solid, is a common source of nickel ions in chemical reactions.^[1] Its solubility is a crucial parameter for its application in various fields, including as a precursor for catalysts and in electroplating.^[2] While highly soluble in water, its solubility in organic solvents varies significantly depending on the solvent's polarity and nature. This guide collates the available solubility data to aid in solvent selection and experimental design.

Solubility Data

The solubility of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in organic solvents is influenced by factors such as the solvent's polarity, hydrogen bonding capability, and the formation of coordination complexes. The following table summarizes the available quantitative and qualitative solubility data for $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in a range of common organic solvents.

Solvent	Chemical Formula	Type	Solubility (g/100 g of solvent)	Temperature (°C)	Reference
Methanol	CH ₃ OH	Polar Protic	Soluble	Not Specified	[3]
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble / Highly Soluble	Not Specified	[2] [3]
Acetone	C ₃ H ₆ O	Polar Aprotic	Sparingly Soluble / Slightly Soluble	Not Specified	[3] [4]
Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	20	25	[3]
Diethyl Ether	(C ₂ H ₅) ₂ O	Nonpolar	Slightly Soluble	Not Specified	[3]
Ethyl Acetate	C ₄ H ₈ O ₂	Polar Aprotic	Insoluble	Not Specified	[3]
Glycerol	C ₃ H ₈ O ₃	Polar Protic	Soluble	Not Specified	[3]
Pyridine	C ₅ H ₅ N	Polar Aprotic	Slightly Soluble	Not Specified	[3]
Toluene	C ₇ H ₈	Nonpolar	Insoluble	Not Specified	
Dichloromethane	CH ₂ Cl ₂	Nonpolar	Insoluble	Not Specified	

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like Ni(NO₃)₂·6H₂O in an organic solvent is a fundamental experimental procedure. A common and reliable approach is the isothermal equilibrium method. This method involves preparing a saturated solution of the salt at a constant temperature and then determining the concentration of the solute in the solution.

Objective: To determine the equilibrium solubility of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in a specified organic solvent at a constant temperature.

Materials:

- **Nickel(II) nitrate hexahydrate** (analytical grade)
- Selected organic solvent (high purity)
- Thermostatically controlled shaker or magnetic stirrer with a hot plate
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (chemically compatible with the solvent)
- Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer (AAS), or High-Performance Liquid Chromatograph (HPLC))

Procedure:

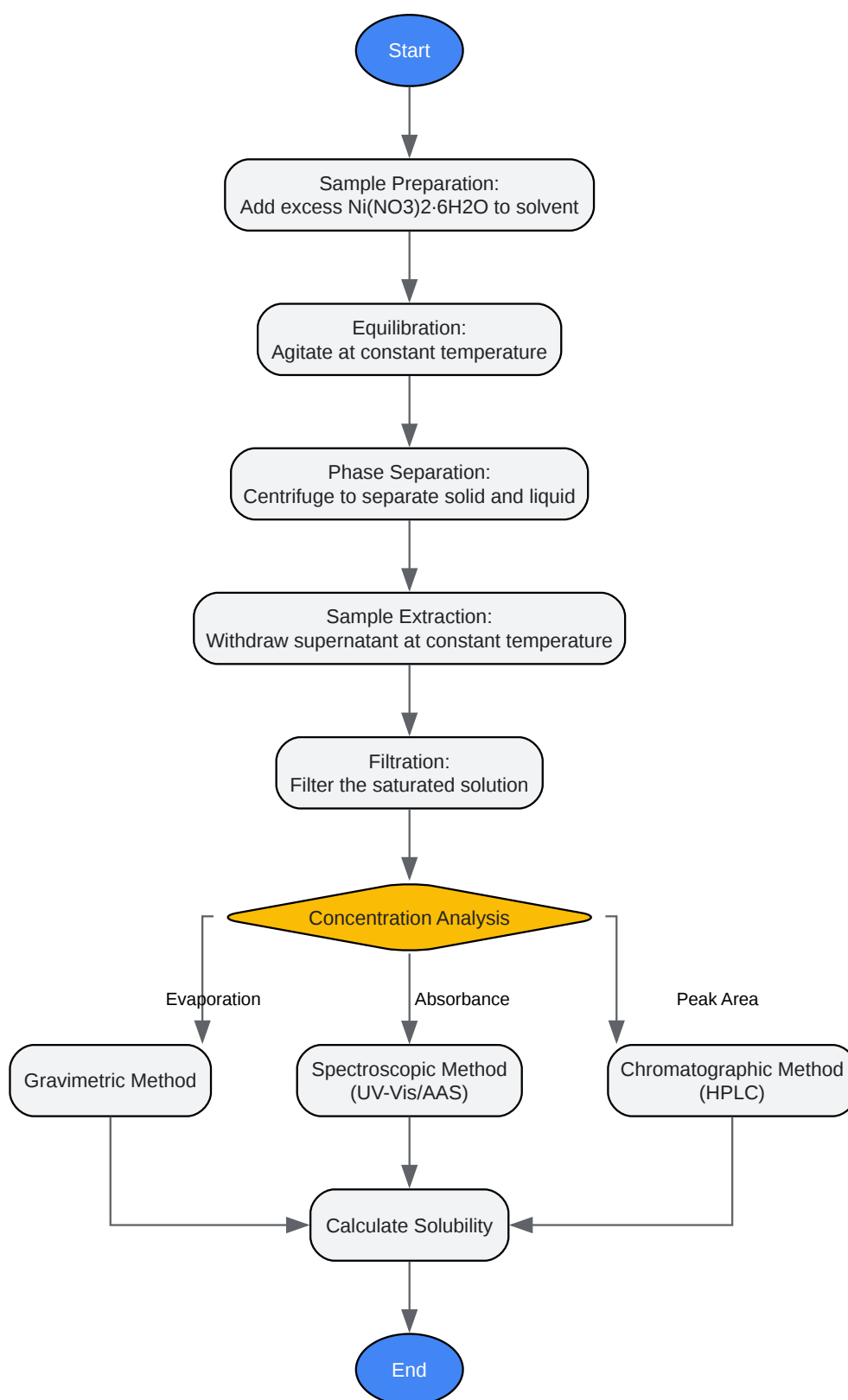
- **Sample Preparation:** An excess amount of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ is added to a known volume or mass of the organic solvent in a sealed container. The use of an excess of the solid is crucial to ensure that the solution reaches saturation.
- **Equilibration:** The container is placed in a thermostatically controlled shaker or on a magnetic stirrer with a temperature-controlled bath. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This duration can vary depending on the solvent and the salt and may require preliminary experiments to determine the optimal time.
- **Phase Separation:** Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation, followed by careful decantation or

withdrawal of the supernatant. It is critical to maintain the temperature during this step to prevent any change in solubility.

- **Sample Extraction and Filtration:** A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature. The solution is then passed through a syringe filter to remove any remaining fine solid particles.
- **Concentration Analysis:** The concentration of nickel in the filtered saturated solution is determined using a suitable analytical technique.
 - **Gravimetric Analysis:** A known volume of the solution can be evaporated to dryness, and the mass of the remaining solid residue is measured.
 - **Spectroscopic Analysis:** For colored solutions, UV-Vis spectrophotometry can be used to determine the concentration by measuring the absorbance at a specific wavelength and comparing it to a calibration curve.
 - **Atomic Absorption Spectroscopy (AAS):** This is a highly sensitive method for determining the concentration of metal ions. The sample is introduced into a flame or graphite furnace, and the absorption of light by the nickel atoms is measured.
 - **High-Performance Liquid Chromatography (HPLC):** The concentration of the nitrate anion or a complex of the nickel ion can be determined.
- **Calculation of Solubility:** The solubility is calculated from the determined concentration and is typically expressed in grams of solute per 100 grams of solvent (g/100 g) or moles of solute per liter of solution (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in an organic solvent.



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Caption: General workflow for determining the solubility of a solid in a liquid.

Conclusion

The solubility of **nickel(II) nitrate hexahydrate** in organic solvents is a key piece of information for its effective use in research and industrial applications. While quantitative data is limited in publicly accessible literature for many common organic solvents, this guide provides a consolidated summary of available information. The provided experimental protocol offers a robust framework for determining solubility in-house, allowing researchers to generate the specific data required for their applications. The visualized workflow further clarifies this experimental process, providing a clear and logical guide for execution. For applications in drug development, where nickel compounds may act as catalysts or be part of novel therapeutic agents, a thorough understanding of their solubility behavior in various media is paramount for reaction optimization, purification, and formulation.

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